molecular formula C12H16ClNO3 B13458459 tert-Butyl 2-chloro-3-hydroxybenzylcarbamate

tert-Butyl 2-chloro-3-hydroxybenzylcarbamate

Cat. No.: B13458459
M. Wt: 257.71 g/mol
InChI Key: HLATZDOKEFOOHT-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-3-hydroxybenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-3-hydroxybenzylcarbamate typically involves the reaction of 2-chloro-3-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-3-hydroxybenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-chloro-3-hydroxybenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-3-hydroxybenzylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro substituent can participate in nucleophilic substitution reactions, altering the chemical properties of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxybenzylcarbamate
  • tert-Butyl 2-chloro-4-hydroxybenzylcarbamate
  • tert-Butyl 2-chloro-3-methoxybenzylcarbamate

Uniqueness

tert-Butyl 2-chloro-3-hydroxybenzylcarbamate is unique due to the presence of both a chloro and a hydroxy group on the benzyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-3-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-5-4-6-9(15)10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

HLATZDOKEFOOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)Cl

Origin of Product

United States

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